N-{[(4-acetylphenyl)carbamoyl]oxy}butanimidoyl chloride
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Overview
Description
(E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate is an organic compound with a unique structure that combines a chlorobutylidene group with an amino N-(4-acetylphenyl)carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate typically involves the reaction of 1-chlorobutylideneamine with N-(4-acetylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: These compounds share structural similarities and are used in similar applications.
Imidazoles: Another class of compounds with comparable chemical properties and uses.
Boron reagents: These reagents are used in similar synthetic processes and have analogous chemical behaviors.
Uniqueness
(E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15ClN2O3 |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
(1-chlorobutylideneamino) N-(4-acetylphenyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O3/c1-3-4-12(14)16-19-13(18)15-11-7-5-10(6-8-11)9(2)17/h5-8H,3-4H2,1-2H3,(H,15,18) |
InChI Key |
WRTJDHQCSXLHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOC(=O)NC1=CC=C(C=C1)C(=O)C)Cl |
Origin of Product |
United States |
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